molecular formula C30H48O6 B1614622 1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate CAS No. 68515-60-6

1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate

Cat. No.: B1614622
CAS No.: 68515-60-6
M. Wt: 504.7 g/mol
InChI Key: CRAVWOZJDIGIAK-UHFFFAOYSA-N
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Description

1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple alkyl groups attached to a benzene ring, making it a tricarboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate typically involves esterification reactions. The starting materials include benzene-1,2,4-tricarboxylic acid and the respective alcohols (2,3-dimethylpentanol and 2-ethylpentanol). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and catalysts, with the product being continuously removed from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate stands out due to its specific alkyl groups, which confer unique physical and chemical properties. These properties make it particularly suitable for applications requiring high thermal stability and flexibility, such as in the production of specialty polymers and plasticizers .

Properties

CAS No.

68515-60-6

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C30H48O6/c1-8-13-23(11-4)19-35-28(31)25-15-16-26(29(32)34-18-22(7)21(6)10-3)27(17-25)30(33)36-20-24(12-5)14-9-2/h15-17,21-24H,8-14,18-20H2,1-7H3

InChI Key

CRAVWOZJDIGIAK-UHFFFAOYSA-N

SMILES

CCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C(C)CC)C(=O)OCC(CC)CCC

Canonical SMILES

CCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C(C)CC)C(=O)OCC(CC)CCC

68515-60-6

physical_description

Liquid

Origin of Product

United States

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